2-(6-BROMONAPHTHYL)-BETA-D-GALACTOPYRANOSIDE
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Overview
Description
2-(6-Bromonaphthyl)-beta-D-galactopyranoside is a chemical compound known for its role as a substrate for alpha-galactosidase A. This compound is utilized in various biochemical assays and research applications due to its specific interaction with enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthyl)-beta-D-galactopyranoside typically involves the bromination of 2-naphthol followed by glycosylation. The bromination process introduces a bromine atom at the 6-position of the naphthalene ring. This is followed by the attachment of the beta-D-galactopyranoside moiety through glycosylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and glycosylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can remove the bromine atom or modify the naphthalene ring.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated naphthyl derivatives .
Scientific Research Applications
2-(6-Bromonaphthyl)-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a substrate in enzyme assays to study the activity of alpha-galactosidase.
Biology: Used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research involving this compound helps in understanding metabolic disorders related to alpha-galactosidase deficiency.
Industry: Employed in the development of diagnostic tools and biochemical assays
Mechanism of Action
The compound acts as a substrate for alpha-galactosidase A. It binds to the active site of the enzyme, where it undergoes hydrolysis. This interaction helps in studying the enzyme’s activity and inhibition mechanisms. The molecular targets include the active site residues of alpha-galactosidase, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthyl-alpha-D-galactopyranoside
- 2-(6-Bromonaphthyl)-beta-D-xylopyranoside
- 6-Bromo-2-naphthyl-alpha-D-glucopyranoside
Uniqueness
2-(6-Bromonaphthyl)-beta-D-galactopyranoside is unique due to its specific interaction with alpha-galactosidase A, making it a valuable tool in enzyme assays. Its brominated naphthalene ring and beta-D-galactopyranoside moiety provide distinct chemical properties that are not found in other similar compounds .
Properties
CAS No. |
15772-30-2 |
---|---|
Molecular Formula |
C16H17BrO6 |
Molecular Weight |
385.21 |
IUPAC Name |
(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
QVHSEZIHGWXQCQ-LYYZXLFJSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O |
Synonyms |
2-(6-BROMONAPHTHYL)-BETA-D-GALACTOPYRANOSIDE |
Origin of Product |
United States |
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